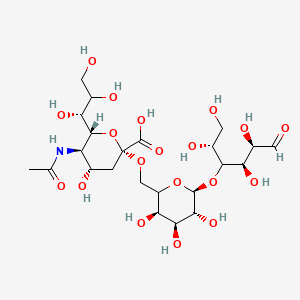

6'-N-Acetylneuramin-lactose sodium salt

Übersicht

Beschreibung

6’-Sialyllactose (sodium) is a human milk oligosaccharide (HMO) that contains sialic acid residues. It is one of the most abundant acidic HMOs found in human milk and plays a crucial role in infant nutrition by supporting immune function, gut health, and cognitive development . This compound is also used in various food products and supplements due to its beneficial properties.

Wissenschaftliche Forschungsanwendungen

6’-Sialyllactose (Natrium) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von 6’-Sialyllactose (Natrium) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es die Signalübertragung des Toll-like-Rezeptors 4 (TLR4) hemmt, der eine Rolle bei der Immunantwort spielt. Durch die Hemmung der TLR4-Signalübertragung kann 6’-Sialyllactose (Natrium) Entzündungen reduzieren und vor Erkrankungen wie nekrotisierender Enterokolitis schützen . Zusätzlich fördert es das Wachstum von nützlichen Darmbakterien wie Bifidobakterien, die zur Darmgesundheit und Immunfunktion beitragen .

Wirkmechanismus

Target of Action

The primary target of 6’-N-Acetylneuramin-lactose sodium salt is the viral strains that recognize N-acetylneuraminic acid-capped cell surface receptors . This compound avidly binds several viral strains, including strains of influenza, HIV-1, reovirus, and polyomavirus .

Mode of Action

6’-N-Acetylneuramin-lactose sodium salt interacts with its targets by binding to them. The compound consists of the monosaccharide N-acetylneuraminic acid linked to the galactosyl subunit of lactose at the 6 position . This binding can be used to differentiate and characterize the binding domains of viruses that recognize N-acetylneuraminic acid-capped cell surface receptors .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol when heated, and sparingly soluble in water . These solubility properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 6’-N-Acetylneuramin-lactose sodium salt’s action primarily involve its binding to viral strains. This binding can potentially prevent the viruses from recognizing and binding to their usual cell surface receptors, thereby inhibiting viral entry and infection .

Action Environment

The action of 6’-N-Acetylneuramin-lactose sodium salt can be influenced by environmental factors such as temperature and the presence of solvents. The compound is hygroscopic and should be stored under an inert atmosphere at -20°C . Its solubility in different solvents can also affect its action and efficacy .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 6’-Sialyllactose (Natrium) wird typischerweise durch mikrobielle Fermentation unter Verwendung von gentechnisch veränderten Stämmen von Escherichia coli synthetisiert. Der Fermentationsprozess beinhaltet die Verwendung spezifischer Enzyme, die die Bildung der Verbindung aus einfacheren Zuckermolekülen katalysieren . Zu den Reaktionsbedingungen gehört die Aufrechterhaltung einer optimalen Temperatur, eines pH-Werts und einer Nährstoffversorgung, um eine effiziente Produktion zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 6’-Sialyllactose (Natrium) die großtechnische Fermentation, gefolgt von Reinigungsprozessen. Die Fermentationsbrühe wird einer Filtration, Konzentration und Chromatographie unterzogen, um die Verbindung zu isolieren und zu reinigen. Das Endprodukt ist ein weißes bis cremefarbenes Pulver, das in Wasser gut löslich ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6’-Sialyllactose (Natrium) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von 6’-Sialyllactose (Natrium), die unterschiedliche biologische und chemische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

6’-Sialyllactose (Natrium) kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

3’-Sialyllactose: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich aber in der Position des Sialinsäurerestes.

Sialyllacto-N-tetraose: Diese Verbindung ist ein weiteres sialyliertes HMO mit zusätzlichen Zuckermolekülen.

Disialyllacto-N-tetraose: Diese Verbindung enthält zwei Sialinsäurereste und hat sich als immunschützend verstärkt gezeigt.

Die Einzigartigkeit von 6’-Sialyllactose (Natrium) liegt in seiner spezifischen Struktur und seiner Häufigkeit in der Muttermilch, was es zu einem Schlüsselbestandteil für die Säuglingsernährung und -gesundheit macht .

Eigenschaften

IUPAC Name |

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19.Na/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25;/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNVKOGOHXWREM-MZZLGFSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38NNaO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157574-76-0 | |

| Record name | Sodium 6'-sialyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157574760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)- 6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4- hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 6'-SIALYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8H5UK3AKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)

![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)